molecular formula C21H14ClN4O2S- B15029012 2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B15029012
M. Wt: 421.9 g/mol
InChI Key: QEYDEAQRNICPEP-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazolopyridine moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)-7-((4-chlorobenzyl)oxy)-2H-chromen-2-one
  • 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
  • 1,2-Bis(1,3-benzothiazol-2-yl)benzene

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-5-(2-chlorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate stands out due to its unique structural features and potential applications. Its combination of benzothiazole and pyrazolopyridine rings provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H14ClN4O2S-

Molecular Weight

421.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(2-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C21H15ClN4O2S/c1-12-19-16(10-18(27)25(12)11-13-6-2-3-7-14(13)22)24-26(20(19)28)21-23-15-8-4-5-9-17(15)29-21/h2-10,27H,11H2,1H3/p-1

InChI Key

QEYDEAQRNICPEP-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CC=C5Cl)[O-]

Origin of Product

United States

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